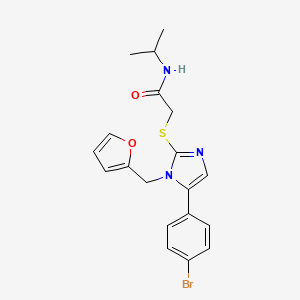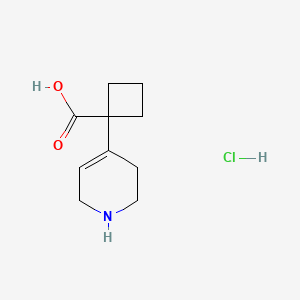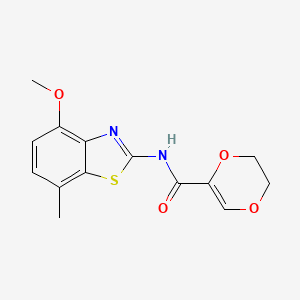![molecular formula C15H12N2OS2 B2703325 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole CAS No. 477888-00-9](/img/structure/B2703325.png)
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a naphthothiophene moiety fused with an oxadiazole ring, and it also contains a methylsulfanyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthothiophene Core: This step involves the cyclization of a suitable precursor to form the naphthothiophene core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carbon disulfide under reflux conditions.
Attachment of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the oxadiazole ring and the methylsulfanyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
5-(Methylsulfanyl)-1,3,4-oxadiazole: Lacks the naphthothiophene moiety, resulting in different structural and functional properties.
Uniqueness
The unique combination of the naphthothiophene core, oxadiazole ring, and methylsulfanyl group in 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-methylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-15-17-16-14(18-15)12-8-10-7-6-9-4-2-3-5-11(9)13(10)20-12/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTESSBCNMNDZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Oxan-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2703243.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide](/img/structure/B2703245.png)
![N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide](/img/structure/B2703246.png)


![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2703251.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2703252.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2703256.png)
![N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2703257.png)


![N-(1-cyanocyclohexyl)-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-methylpropanamide](/img/structure/B2703260.png)
![ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2703261.png)
